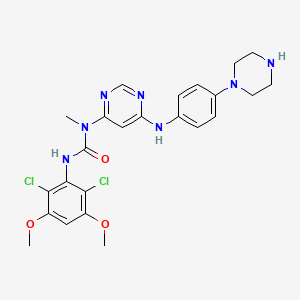
Fgfr-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgfr-IN-12 is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in numerous diseases, particularly cancers. This compound is designed to inhibit the activity of FGFRs, thereby potentially offering therapeutic benefits in conditions where FGFR signaling is aberrant .
Preparation Methods
The preparation of Fgfr-IN-12 involves several synthetic steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound.
Functionalization: The aromatic compound undergoes functionalization to introduce necessary functional groups.
Coupling Reactions: The functionalized aromatic compound is then subjected to coupling reactions to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
For industrial production, the process is scaled up, and reaction conditions are optimized to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification methods.
Chemical Reactions Analysis
Fgfr-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to break down into smaller components
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fgfr-IN-12 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study FGFR signaling pathways and to develop new FGFR inhibitors.
Biology: Researchers use this compound to investigate the role of FGFRs in cellular processes such as proliferation and differentiation.
Medicine: this compound is being explored for its potential therapeutic applications in treating cancers and other diseases associated with FGFR dysregulation.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting FGFRs .
Mechanism of Action
Fgfr-IN-12 exerts its effects by binding to the tyrosine kinase domain of FGFRs. This binding inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cells with aberrant FGFR signaling .
Comparison with Similar Compounds
Fgfr-IN-12 is compared with other FGFR inhibitors such as erdafitinib, futibatinib, and pemigatinib. While all these compounds target FGFRs, this compound is unique in its selectivity and potency. It has shown higher efficacy in certain preclinical models compared to other inhibitors. Similar compounds include:
Erdafitinib: A pan-FGFR inhibitor used in the treatment of urothelial carcinoma.
Futibatinib: An irreversible inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.
Pemigatinib: A selective FGFR1, FGFR2, and FGFR3 inhibitor used in cholangiocarcinoma .
This compound’s unique properties make it a valuable compound for further research and development in targeting FGFR-related diseases.
Properties
Molecular Formula |
C24H27Cl2N7O3 |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methyl-1-[6-(4-piperazin-1-ylanilino)pyrimidin-4-yl]urea |
InChI |
InChI=1S/C24H27Cl2N7O3/c1-32(24(34)31-23-21(25)17(35-2)12-18(36-3)22(23)26)20-13-19(28-14-29-20)30-15-4-6-16(7-5-15)33-10-8-27-9-11-33/h4-7,12-14,27H,8-11H2,1-3H3,(H,31,34)(H,28,29,30) |
InChI Key |
XCWRDYGFNOMORC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCNCC3)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


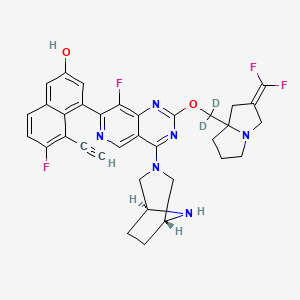
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
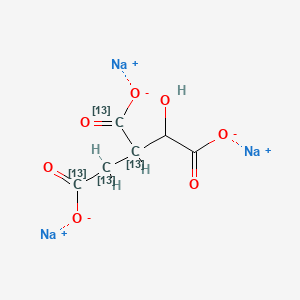
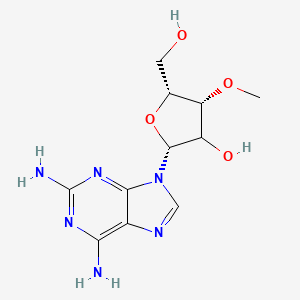
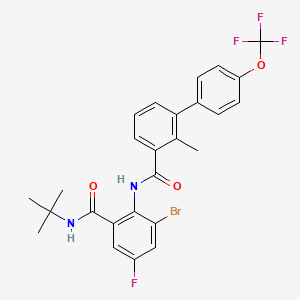
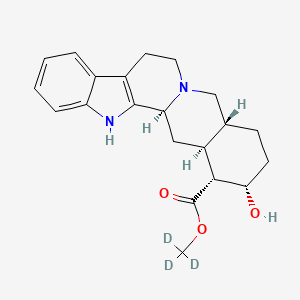
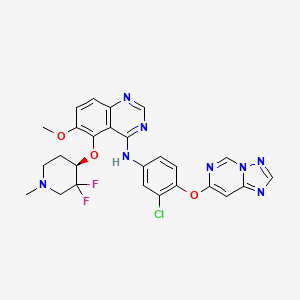
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)


